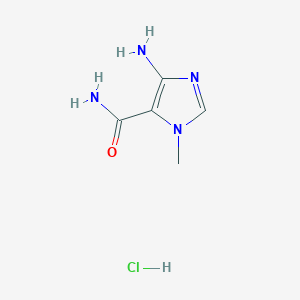

4-amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride

Vue d'ensemble

Description

4-amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride is a compound with the molecular formula C5H8N4O . It is used as a catalytic agent and is a metabolite of temozolomide . It is stored at room temperature and comes in a powder form .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . The synthesis of imidazole started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .Molecular Structure Analysis

The molecular weight of 4-amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride is 140.14 g/mol . The InChI code is 1S/C5H8N4O.ClH/c1-9-2-8-4(6)3(9)5(7)10;/h2H,6H2,1H3,(H2,7,10);1H .Physical And Chemical Properties Analysis

4-amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride is a white to pale brown or pale grey powder . It has a melting point of 231-232°C . The compound has a molecular weight of 140.14 g/mol .Applications De Recherche Scientifique

Antitumor Activity

Research has highlighted the potential of imidazole derivatives, including AMIC, in antitumor activities. For instance, derivatives such as bis(2-chloroethyl)amino derivatives of imidazole have shown promise in preclinical testing stages for new antitumor drugs. These compounds, including AMIC, are of interest for synthesizing compounds with diverse biological properties, suggesting a potential pathway for developing new cancer therapies (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

AMPK Activation and Its Implications

AMIC has been identified as a widely used activator of AMPK (AMP-activated protein kinase), playing a crucial role in the regulation of metabolism and in the pathogenesis of cancer. While its effects were initially attributed to AMPK activation, increasing evidence suggests that many of its effects are AMPK-independent. This duality underscores the complexity of AMIC's action and calls for a nuanced understanding of its biological roles, particularly in metabolism, hypoxia, exercise, nucleotide synthesis, and cancer research (Visnjic, D., Lalić, H., Dembitz, V., Tomić, B., & Smoljo, T., 2021).

Neuroprotective Strategies

The exploration of neuroprotective agents for cerebrovascular stroke has also touched upon compounds related to AMIC. Despite limited success in finding effective neuroprotective agents, ongoing research aims to mitigate secondary cerebral injury through various mechanisms, including modulation of glutamate receptors, antioxidants, and other pathways. This research domain illustrates the potential of compounds like AMIC in contributing to the development of therapies for reducing disability post-stroke (Karsy, M., Brock, A., Guan, J., Taussky, P., Kalani, M., & Park, M. S., 2017).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

4-Amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been known to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known for their broad range of chemical and biological properties . They interact with their targets in various ways, leading to different biological activities .

Biochemical Pathways

Imidazole is the basic core of some natural products such as histidine, purine, histamine, and dna-based structures . Therefore, it can be inferred that 4-amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride might affect these biochemical pathways.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities , suggesting that this compound may have similar effects.

Action Environment

It is known that the compound is a white or colorless solid that is highly soluble in water and other polar solvents , suggesting that its action could be influenced by the solvent environment.

Propriétés

IUPAC Name |

5-amino-3-methylimidazole-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O.ClH/c1-9-2-8-4(6)3(9)5(7)10;/h2H,6H2,1H3,(H2,7,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFMJZCHGGMMHKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Bromomethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378501.png)